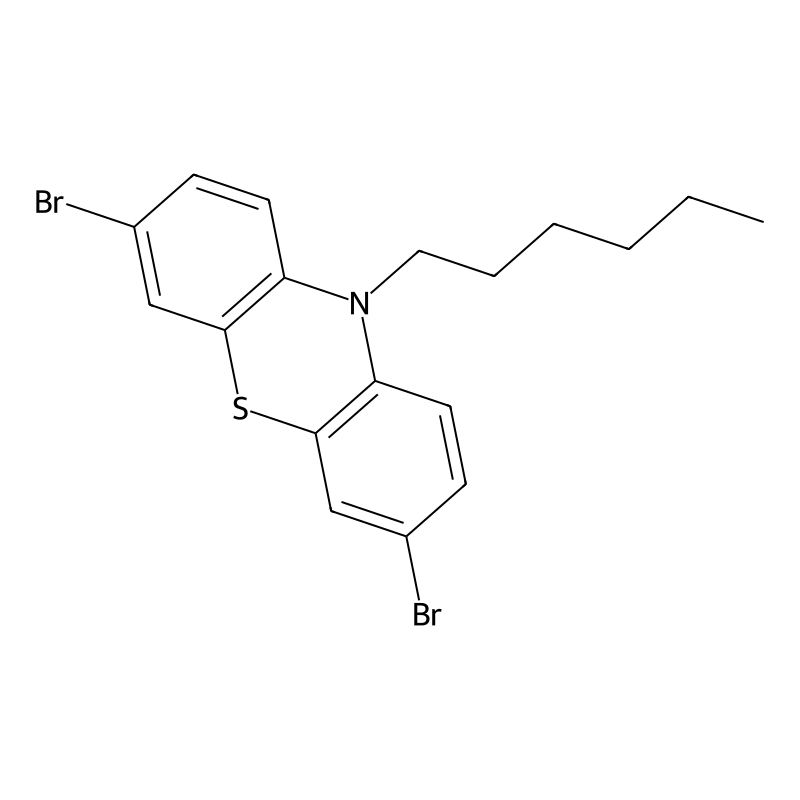

3,7-Dibromo-10-hexylphenothiazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Chemistry: Structure and Orientation in Nematic Liquid Crystal

Scientific Field: Chemistry

Summary of the Application: This compound has been studied for its structure and preferred orientation when dissolved in a nematic liquid crystal. Nematic liquid crystals are a type of liquid crystal where the molecules have no positional order but they self-orient in a particular direction.

Methods of Application or Experimental Procedures: The NMR spectrum of 3,7-Dibromo-10-hexylphenothiazine was measured in nematic phase ZLI1167 and analyzed to obtain the direct couplings.

Results or Outcomes: The dihedral angle of the two phenyl rings was determined to be 149.1±2.5° and a value of 170±3° was obtained for the angle of S···N–H. The preferred orientation of the molecule in ZLI1167 was discussed by comparing the principal axes of order tensor with those of the moment of inertia.

3,7-Dibromo-10-hexylphenothiazine is a chemical compound belonging to the phenothiazine family, characterized by its unique structure featuring two bromine atoms at the 3 and 7 positions and a hexyl side chain at the 10 position. Its molecular formula is , and it has a molecular weight of approximately 441.23 g/mol . This compound exhibits notable electronic properties due to the presence of the bromine atoms and the hexyl group, which can influence its solubility and reactivity.

The chemical behavior of 3,7-dibromo-10-hexylphenothiazine is influenced by its functional groups. It can undergo various reactions typical for phenothiazine derivatives, including:

- Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles in reactions such as Suzuki or Buchwald–Hartwig coupling, enabling the synthesis of more complex derivatives .

- Reduction reactions: The compound can be reduced to form corresponding amines or other derivatives.

- Electrophilic aromatic substitution: The aromatic system allows for further functionalization at the phenyl rings.

Phenothiazine derivatives, including 3,7-dibromo-10-hexylphenothiazine, have been studied for their biological activities. They exhibit various pharmacological effects such as:

- Antimicrobial properties: Some derivatives demonstrate activity against bacteria and fungi.

- Anticancer potential: Certain studies suggest that phenothiazines may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.

- Neuroleptic effects: As with many phenothiazines, this compound may have implications in treating psychiatric disorders due to its ability to interact with dopamine receptors .

The synthesis of 3,7-dibromo-10-hexylphenothiazine typically involves several steps:

- Bromination: Starting from 10-hexylphenothiazine, bromination at the 3 and 7 positions can be achieved using bromine or brominating agents under controlled conditions.

- Purification: The crude product is purified through recrystallization or chromatography to obtain pure 3,7-dibromo-10-hexylphenothiazine.

- Yield optimization: Reaction conditions such as temperature and solvent choice are optimized to maximize yield .

3,7-Dibromo-10-hexylphenothiazine finds applications in various fields:

- Organic electronics: Due to its electronic properties, it is used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Pharmaceuticals: Its biological activity makes it a candidate for drug development in treating infections and cancers.

- Dyes and pigments: The compound can be utilized in dye formulations due to its color properties.

Studies on interaction mechanisms involving 3,7-dibromo-10-hexylphenothiazine focus on its binding with biological targets such as proteins and nucleic acids. These interactions can elucidate its pharmacological effects and potential side effects. For instance, research indicates that phenothiazines can interact with neurotransmitter receptors, influencing their activity in neurological pathways .

Several compounds share structural similarities with 3,7-dibromo-10-hexylphenothiazine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-10-methylphenothiazine | Methyl group at position 10 enhances solubility. | |

| 7-Bromo-10-propylphenothiazine | Propyl side chain affects electronic properties. | |

| 3,7-Dimethylphenothiazine | Dimethyl substitution alters biological activity. |

Uniqueness of 3,7-Dibromo-10-Hexylphenothiazine

What sets 3,7-dibromo-10-hexylphenothiazine apart from these compounds is its dual bromination which enhances its reactivity compared to mono-brominated derivatives. Additionally, the hexyl side chain contributes to its solubility in organic solvents, making it suitable for applications in organic electronics where solubility is crucial for device fabrication .